(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine
描述
The compound (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine features a 1-azabicyclo[2.2.2]octane (quinuclidine) core substituted with a (1S)-tetrahydro-naphthalenylmethyl group. This structure combines the rigidity of the quinuclidine scaffold—known for enhancing receptor binding through conformational restriction—with a lipophilic tetralin-derived moiety, which may improve blood-brain barrier penetration or target-specific interactions . The stereochemistry (3S,1S) is critical, as enantiomeric differences in related compounds drastically affect bioactivity .
属性
IUPAC Name |
(3S)-N-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAOEQLKWKVHU-SJLPKXTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)CN[C@@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571713 | |
| Record name | (3S)-N-{[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177793-80-5 | |
| Record name | (3S)-N-{[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine, commonly referred to by its CAS number 177793-80-5, is a bicyclic amine with significant implications in medicinal chemistry. This compound is structurally related to various pharmacologically active agents and has garnered attention for its potential biological activities.
- Molecular Formula: C18H26N2
- Molecular Weight: 270.41 g/mol
- CAS Number: 177793-80-5
The compound features a bicyclic structure that includes a quinuclidine moiety, which is known for its role in modulating neurotransmitter systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antithrombotic Activity: Studies have shown that modifications of tetrahydroisoquinoline derivatives can enhance their antithrombotic effects. For example, derivatives that inhibit platelet aggregation have been developed by modifying the structure of tetrahydroisoquinoline compounds .
- Neurotransmitter Modulation: The bicyclic structure is conducive to interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds in this class may act as agonists or antagonists at various receptors, potentially influencing mood and cognition.
Case Study 1: Antithrombotic Properties
A study focused on the modification of tetrahydroisoquinoline derivatives found that specific analogs demonstrated enhanced inhibition of platelet aggregation induced by ADP and thrombin. The lead compound from this study showed significant in vivo efficacy in rat models .
| Compound | Inhibition of Platelet Aggregation (%) | Notes |
|---|---|---|
| Lead Compound | 75% | Significant efficacy in vivo |
| Control | 30% | Baseline activity |
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological profile of similar bicyclic compounds. The results indicated that certain derivatives could effectively modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .
The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and coagulation pathways. The presence of the azabicyclo structure allows for enhanced binding affinity and selectivity towards these biological targets.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds was performed:
科学研究应用
Pharmaceutical Applications
Antiemetic Properties
This compound is closely related to palonosetron, a well-known 5-HT_3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. Research indicates that its structural variations can influence the efficacy and selectivity of 5-HT_3 receptor binding, making it a subject of interest for developing new antiemetic agents .
Case Study: Structure-Activity Relationship (SAR) Analysis
A study focusing on the SAR of various azabicyclo compounds demonstrated that modifications in the naphthalene moiety can significantly affect receptor affinity and therapeutic outcomes. The findings suggest that (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine could serve as a lead compound for further optimization in antiemetic drug development .
Chemical Synthesis and Research
Synthetic Intermediates
The compound is utilized as an intermediate in the synthesis of more complex molecules within pharmaceutical research. Its unique bicyclic structure facilitates the development of novel therapeutic agents by providing a scaffold for further chemical modifications .
Isotope Labeling Studies
Isotope-labeled variants of this compound are employed in pharmacokinetic studies to trace metabolic pathways and understand the drug's behavior in biological systems. This application is crucial for optimizing dosage forms and improving therapeutic indices .
Biological Research
Neuropharmacology Studies
Given its interaction with serotonin receptors, this compound is also investigated in neuropharmacology to explore its effects on mood disorders and anxiety. Research indicates that compounds with similar structures may influence neurotransmitter systems beyond the serotonin pathway, potentially offering insights into treatments for depression and anxiety disorders .
Toxicological Studies
Safety Profile Evaluation
As part of drug development processes, this compound undergoes toxicological assessments to evaluate its safety profile. Understanding the toxicological implications is essential for determining the viability of this compound as a therapeutic agent .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Antiemetic properties related to 5-HT_3 receptor antagonism |
| Chemical Synthesis | Intermediate for complex molecule synthesis |
| Biological Research | Neuropharmacology studies related to mood disorders |
| Toxicological Studies | Safety profile evaluation for therapeutic use |
相似化合物的比较
Table 1: Key Structural and Bioactivity Comparisons
*Calculated based on C18H24N2.
Key Observations
Quinuclidine Core : All compounds share the 1-azabicyclo[2.2.2]octane scaffold, which enforces a rigid, chair-like conformation. This rigidity enhances binding to neurotransmitter receptors (e.g., 5-HT3, NK1) by reducing entropic penalties during ligand-receptor interactions .
Substituent Effects: Tetralin Derivatives (Target Compound, Palonosetron): The tetrahydro-naphthalenylmethyl group likely enhances lipophilicity, improving CNS penetration compared to bulkier substituents like diphenylmethyl (CP-96,345). Palonosetron’s clinical use as an antiemetic underscores the therapeutic relevance of this substitution pattern . Aryl/Alkyl Substituents (CP-96,345, Benzhydryl Derivatives): Bulky groups (e.g., diphenylmethyl in CP-96,345) confer NK1 antagonism, possibly by filling hydrophobic receptor pockets. The 2-methoxy group in CP-96,345 may engage in hydrogen bonding with residues in the NK1 binding site .
Stereochemistry :
- The (2S,3S) configuration in CP-96,345 is essential for NK1 activity, while its (2R,3R) enantiomer (CP-96,344) is inactive . Similarly, the (3S,1S) configuration in the target compound likely dictates its receptor selectivity and potency.
Synthetic Routes: The target compound may be synthesized via reductive amination (analogous to Palonosetron’s synthesis), combining a tetralin-derived amine with a quinuclidinone precursor . CP-96,345 derivatives are synthesized using enantioselective methods, emphasizing the need for chiral resolution to isolate active enantiomers .
Research Findings and Implications
- Bioactivity Clustering : Compounds with similar structural motifs (e.g., quinuclidine + aromatic substituents) cluster into groups with related bioactivities, such as 5-HT3 or NK1 antagonism . This supports structure-activity relationship (SAR) models for rational drug design.
- Computational Predictions : Molecular docking and similarity metrics (Tanimoto, Dice) can prioritize analogues for synthesis by predicting binding affinities to targets like 5-HT3 or NK1 .
准备方法
Table 1: Comparison of Key Synthetic Methods
Stereochemical Considerations
The compound’s (3S,1S) configuration necessitates stringent enantiomeric control. Asymmetric synthesis via chiral auxiliaries or catalysts is less common than resolution methods due to cost. The use of (S)-3-aminoquinuclidine ensures retention of stereochemistry during amide formation, while NaBH₄/BF₃-mediated reduction preserves the configuration during C–N bond cleavage.
Purification and Characterization
Crude products are purified via solvent extraction (ethyl acetate) and recrystallization (isopropanol/ether). Advanced techniques like chiral HPLC confirm enantiopurity (>99%), while NMR (¹H, ¹³C) and mass spectrometry validate structural integrity. The hydrochloride salt form is preferred for pharmaceutical use due to enhanced stability.
Industrial Scalability and Environmental Impact
Large-scale production favors the condensation-hydrogenation method for its minimal solvent waste (n-butanol recovery) and avoidance of halogenated solvents. Ethyl acetate, a Class 3 solvent, replaces dichloromethane in extractions, aligning with green chemistry principles .
常见问题
Q. What are the key considerations for synthesizing (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine and confirming its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step procedures, including reductive amination or alkylation reactions. For example, analogous compounds (e.g., tetrahydro-1-naphthalenyl derivatives) were synthesized using protocols involving Grignard reagents or catalytic hydrogenation . Structural confirmation requires 1H/13C NMR to verify stereochemistry and substituent positions, HPLC for purity assessment (e.g., using MeOH/EtOH/Hexanes solvent systems with retention time analysis), and HRMS to validate molecular weight . For salts like the dihydrochloride form (common in bioactive analogs), additional characterization via elemental analysis or ion chromatography is recommended .
Q. What analytical techniques are recommended for purity assessment and structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for bicyclic systems) and integration ratios for substituents. For example, trans-configuration in tetralin derivatives can be identified via vicinal coupling constants (J = 8–12 Hz) .
- HPLC : Employ chiral columns (e.g., Daicel CHIRALPAK®) with isocratic elution (MeOH:Hexanes = 5:85) to resolve enantiomers and quantify purity .
- Mass Spectrometry : HRMS (ESI-TOF) ensures molecular formula accuracy, while LC-MS detects trace impurities .
Advanced Research Questions
Q. How can computational methods be integrated to predict the reactivity and stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in alkylation or cyclization steps. For example, ICReDD’s reaction path search methods optimize experimental conditions by simulating energy barriers .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents favoring SN2 mechanisms in bicyclic systems) .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Ru-based complexes for asymmetric synthesis) .
Q. How can researchers address discrepancies in reaction yields or stereoselectivity observed during synthesis?
- Methodological Answer :
- Controlled Variable Testing : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to isolate factors affecting yield. For instance, reports yield variations (58–71%) in cyclooctyl derivatives due to steric hindrance .
- Mechanistic Studies : Use isotopic labeling (e.g., D2O exchange in NMR) or in situ IR to track intermediates. highlights limitations in tritylamine-based reactions due to steric bulk, suggesting alternative protecting groups (e.g., Boc) for improved efficiency .
- Cross-Validation : Compare results with analogous systems (e.g., quinuclidine derivatives in ) to identify structural or electronic outliers .
Q. What strategies are effective for modifying the bicyclic or tetralin moieties to study structure-activity relationships (SAR)?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the tetralin group with indane or decalin to assess hydrophobic interactions. demonstrates cyclohexyl/cyclooctyl substitutions altering binding affinity .
- Functional Group Interconversion : Convert the amine to amides or ureas (e.g., via EDC/NHS coupling) to probe hydrogen-bonding roles. details reductive amination protocols for secondary amines .
- Stereochemical Inversion : Synthesize (3R)- or (1R)-enantiomers (via chiral catalysts like Jacobsen’s Co-salen) to evaluate enantioselective bioactivity .
Data-Driven Research Design
Q. How can researchers design experiments to resolve conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use HPLC to monitor degradation products at elevated temperatures (40–60°C) and extrapolate shelf-life via Arrhenius equations. ’s safety data for azabicyclo derivatives notes hydrolytic sensitivity, requiring buffered storage conditions (pH 4–6) .
- pH-Rate Profiling : Conduct kinetic studies across pH 2–10 to identify degradation pathways (e.g., acid-catalyzed ring-opening) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
